Cortisol acetonide
Description
Cortisol acetonide, a synthetic glucocorticoid, is structurally derived from cortisol by the addition of an acetonide group. This modification enhances lipophilicity and surface activity, making it suitable for topical and intra-articular applications . It binds to glucocorticoid receptors, exerting potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines, prostaglandins, and leukotrienes . Clinically, it is used to manage inflammatory conditions such as arthritis and dermatitis, though it may transiently suppress the hypothalamic-pituitary-adrenal (HPA) axis .
Properties
IUPAC Name |
11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-21(2)28-13-19(27)24(29-21)10-8-17-16-6-5-14-11-15(25)7-9-22(14,3)20(16)18(26)12-23(17,24)4/h11,16-18,20,26H,5-10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZQYPLVHVIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cortisol acetonide involves multiple steps, starting from cortisol. One common method includes the acetonide formation by reacting cortisol with acetone in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the acetonide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to validate the quality of the synthesized compound .
Chemical Reactions Analysis
Metabolism of Triamcinolone Acetonide
Triamcinolone acetonide undergoes hydrolysis and oxidation in vivo:
-
Hydrolysis of the acetonide group : The acetonide moiety (16,17-O-acetonide) is cleaved, releasing triamcinolone .
-
Oxidative metabolism :
Metabolites :
| Metabolite | Activity | Key Reaction Pathway |
|---|---|---|
| Triamcinolone | Active | Acetonide hydrolysis |
| 6β-Hydroxytriamcinolone | Reduced | CYP3A4 oxidation |
| Tetrahydrocortisol | Minimal | 5α/5β-reductase reduction |
Formulation Chemistry
Triamcinolone acetonide’s extended-release (ER) formulation utilizes PLGA microspheres for controlled release:
-
Microsphere synthesis : Triamcinolone acetonide crystals are embedded in a 75:25 lactic/glycolic acid copolymer matrix .
-
Degradation mechanism : PLGA undergoes hydrolysis via ester cleavage, releasing drug slowly over weeks .
-
Systemic exposure : Peak plasma concentrations are 18× lower than conventional formulations, reducing systemic side effects .
Pharmacokinetic Profile :
| Parameter | Value (ER formulation) | Comparison to Conventional |
|---|---|---|
| 0.8 ng/mL | ~18× lower | |
| Terminal Half-life | 125.9 h | Extended duration |
| AUC | 134.2 nmol·h/L | 7× higher |
Hypersensitivity and Cross-Reactivity
Corticosteroid acetonides may form degradation products (e.g., steroid-glyoxal) that act as allergens. These products bind to arginine residues in proteins, triggering immune responses . Halogenated derivatives (e.g., betamethasone) exhibit reduced allergenicity due to diminished binding affinity .
Comparison to Cortisol Metabolism
Cortisol’s metabolism differs from synthetic acetonides:
-
Cortisol synthesis : Derived from cholesterol in the adrenal zona fasciculata, regulated by ACTH .
-
Cortisol degradation :
Key Difference : Cortisol lacks acetonide groups, whereas triamcinolone acetonide’s acetonide moiety alters its pharmacokinetics and metabolic pathways.
Scientific Research Applications
There appears to be a misunderstanding in the query, as the compound is "triamcinolone acetonide," not "cortisol acetonide." Triamcinolone acetonide is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties . It is important to note that while both cortisol and triamcinolone acetonide are corticosteroids, they are distinct compounds with different uses and effects.
Here's a detailed overview of triamcinolone acetonide, focusing on its applications, potential adverse effects, and relevant research findings:
Research Findings and Pharmacokinetics
Research has explored the pharmacokinetics and effects of triamcinolone acetonide in various applications:
- Serum levels and half-life: A study investigating intra-articular facet joint injections found that the peak serum concentration of triamcinolone occurred within 24 hours, with a median terminal elimination half-life of 213 hours .
- Cortisol suppression: The same study noted that serum cortisol levels were suppressed for an average of 4.4 days, with the maximum effect observed when triamcinolone serum levels exceeded 1.9 ng/mL .
- Drug interactions: The prolonged half-life and endocrine effects of triamcinolone can increase the risk of drug-drug interactions, particularly in patients taking medications that inhibit corticosteroid metabolism .
Case Studies and Adverse Effects
Several case studies highlight potential adverse effects associated with triamcinolone acetonide:
- Adrenal insufficiency: A case report describes a patient who developed secondary adrenal insufficiency after receiving two sacroiliac injections of triamcinolone acetonide . This was potentially related to impaired CYP3A4 metabolism due to the co-administration of nefazodone .
- Iatrogenic hypercortisolism: Cases of iatrogenic hypercortisolism (Cushing's syndrome) have been reported following triamcinolone acetonide injections . Symptoms include facial and lower extremity swelling, weight gain, elevated blood pressure, and emotional lability .
- Topical steroid-induced Cushing's syndrome: Rapid development of Cushing's syndrome has been reported in a patient using topical triamcinolone cream while also taking ritonavir, a CYP3A4 inhibitor .
- Systemic adverse effects: Systemic adverse effects, including Cushing's syndrome, can occur following intralesional and subcutaneous administration of corticosteroids like dexamethasone .
Tables
Mechanism of Action
Cortisol acetonide exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound inhibits pro-inflammatory signals and promotes anti-inflammatory pathways, thereby reducing inflammation and modulating the immune system .
Comparison with Similar Compounds
Key Compounds :
- Triamcinolone Acetonide: Features a 16α,17α-acetonide substitution, enhancing receptor binding and prolonging tissue retention .
- Fluocinolone Acetonide: Contains a 6α-fluoro and 16α,17α-acetonide group, increasing potency and duration of action .
- Dexamethasone : Lacks an acetonide group but includes a 9α-fluoro and 16α-methyl group, improving systemic bioavailability and glucocorticoid receptor affinity .
Structural Impact :
- The acetonide group in cortisol acetonide derivatives reduces systemic absorption, favoring localized effects, whereas dexamethasone’s structure supports systemic anti-inflammatory activity .
Receptor Binding Affinity
*Data inferred from triamcinolone acetonide studies due to structural similarities.
Pharmacokinetic Profiles
Triamcinolone acetonide’s extended-release (ER) formulation shows sustained cortisol suppression (42.7% reduction in serum cortisol at 24 hours) compared to its crystalline suspension (CS) form (59.0%) . Dexamethasone’s longer half-life increases HPA axis suppression risk .
Compatibility and Formulation
- Triamcinolone acetonide ER is compatible with local anesthetics (lidocaine, bupivacaine) without altering physicochemical properties .
- Dexamethasone’s solubility in aqueous solutions allows for intravenous use, unlike acetonide derivatives .
Q & A
Q. How can researchers design a controlled experiment to evaluate the dose-dependent effects of cortisol acetonide on gene expression in in vitro models?
Methodological Answer:
- Define variables using the PICOT framework : Population (specific cell lines, e.g., human keratinocytes), Intervention (this compound at varying concentrations), Comparison (vehicle control or alternative glucocorticoids), Outcome (quantitative mRNA/protein levels of target genes), and Time (exposure duration).
- Select detection methods (e.g., ELISA for cortisol quantification , qPCR for gene expression).
- Include triplicate samples and controls for batch effects. Validate assay precision using intra- and inter-day coefficients of variation (<15%) .
Q. What steps ensure reliable detection of this compound in heterogeneous biological matrices (e.g., serum vs. tissue homogenates)?
Methodological Answer:
- Optimize extraction protocols to account for matrix-specific interferents (e.g., lipids in serum). Use solid-phase extraction or protein precipitation followed by LC-MS/MS validation .
- Perform spike-and-recovery experiments (85–115% recovery) and parallelism tests to confirm assay linearity in diluted samples .
- Report limits of detection (LOD) and quantification (LOQ) for transparency .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound efficacy data across studies (e.g., anti-inflammatory vs. pro-inflammatory outcomes)?
Methodological Answer:
- Conduct a systematic review to identify confounding variables (e.g., cell type heterogeneity, dosing schedules, or solvent effects) .
- Perform in silico sensitivity analyses to assess the impact of variables like exposure duration or metabolite interference .
- Design follow-up experiments using factorial designs to isolate interactions between this compound and co-administered compounds (e.g., cytokines) .
Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships in this compound studies?
Methodological Answer:
- Use non-parametric models (e.g., sigmoidal Emax or four-parameter logistic curves) for asymmetric data.
- Apply hierarchical Bayesian modeling to account for inter-study variability in meta-analyses .
- Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical vs. statistical significance .
Q. How can multi-omics data (transcriptomic, proteomic, metabolomic) be integrated to elucidate this compound’s mechanism of action?
Methodological Answer:
- Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping biological processes across omics layers.
- Use machine learning (e.g., random forests or LASSO regression) to prioritize biomarkers linked to glucocorticoid receptor activation .
- Validate findings with in vitro knock-down/overexpression models of candidate genes .
Reproducibility and Validation
Q. What protocols enhance reproducibility in this compound experiments across laboratories?
Methodological Answer:
- Standardize cell culture conditions (e.g., passage number, serum-free media pre-treatment) and document using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Share raw data (e.g., RNA-seq FASTQ files, LC-MS chromatograms) in public repositories (NCBI GEO, MetaboLights) .
- Include positive controls (e.g., dexamethasone for glucocorticoid receptor activation) and report instrument calibration logs .
Q. How should researchers address batch effects in longitudinal this compound studies?
Methodological Answer:
- Randomize sample processing order and use blocked experimental designs .
- Apply ComBat or SVA algorithms to normalize batch-related technical variability in omics data .
- Validate findings in independent cohorts or in vivo models .
Framework-Driven Research Design
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research questions?
Methodological Answer:
- Feasibility: Pilot studies to confirm this compound stability under experimental conditions (e.g., pH, temperature) .
- Novelty: Compare this compound’s binding affinity to mutant vs. wild-type glucocorticoid receptors using surface plasmon resonance .
- Ethical: For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .
What are common pitfalls in formulating hypothesis-driven questions about this compound’s pharmacokinetics?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
